Trocade Demonstrates 176-Fold Selectivity for Collagenase-1 (MMP-1) Over Stromelysin-1 (MMP-3) vs. Broad-Spectrum Inhibition by Batimastat
Trocade (cipemastat, Ro 32-3555) inhibits human collagenase-1 (MMP-1) with a Ki of 3.0 nM, while its Ki for stromelysin-1 (MMP-3) is 527 nM, yielding a selectivity ratio of 176:1 in favor of collagenase-1 [1]. In contrast, batimastat (BB-94) inhibits MMP-1 with an IC50 of 3 nM and MMP-3 with an IC50 of 20 nM, representing a selectivity ratio of only 6.7:1 [2]. Marimastat (BB-2516) exhibits a Ki of 5 nM for MMP-1 and 200 nM for MMP-3, a selectivity ratio of 40:1 [2].
| Evidence Dimension | Selectivity ratio (Ki_MMP-3 / Ki_MMP-1 or IC50_MMP-3 / IC50_MMP-1) |
|---|---|
| Target Compound Data | Ki MMP-1 = 3.0 nM; Ki MMP-3 = 527 nM |
| Comparator Or Baseline | Batimastat: IC50 MMP-1 = 3 nM, IC50 MMP-3 = 20 nM; Marimastat: Ki MMP-1 = 5 nM, Ki MMP-3 = 200 nM |
| Quantified Difference | Trocade selectivity = 176:1; Batimastat selectivity = 6.7:1; Marimastat selectivity = 40:1. Trocade is 26× more selective for MMP-1 vs. MMP-3 than batimastat. |
| Conditions | In vitro recombinant human MMP inhibition assays; Ki values determined via competitive inhibition kinetics; IC50 values from fluorogenic substrate assays. |
Why This Matters
For experiments requiring discrimination between collagenase-driven and stromelysin-driven matrix degradation, Trocade provides approximately 26-fold greater experimental window for MMP-1-specific inhibition compared to the broad-spectrum control batimastat.
- [1] Lewis EJ, Bishop J, Bottomley KM, Bradshaw D, Brewster M, Broadhurst MJ, et al. Ro 32-3555, an orally active collagenase inhibitor, prevents cartilage breakdown in vitro and in vivo. Br J Pharmacol. 1997 Jun;121(3):540-6. PMID: 9179398 View Source
- [2] Vandenbroucke RE, Libert C. Is there new hope for therapeutic matrix metalloproteinase inhibition? Nat Rev Drug Discov. 2014 Dec;13(12):904-27. Table 1: Batimastat and Marimastat IC50/Ki data. View Source
